molecular formula C30H29N3O B334590 [2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

[2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B334590
M. Wt: 447.6 g/mol
InChI Key: WHDJEZJDGYQYBY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. The starting materials often include 2-methylphenyl and quinoline derivatives, which undergo a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. The reaction conditions may vary, but common reagents include Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions and bases like sodium hydride (NaH) for nucleophilic substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

[2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring, using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst, sodium borohydride (NaBH4).

    Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to inhibit specific molecular pathways involved in cancer cell proliferation makes it a promising candidate for further research.

Industry

Industrially, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific characteristics, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, its interaction with receptors can modulate signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a simpler structure, known for its antimalarial properties.

    2-Phenylquinoline: Similar in structure but lacks the piperazine moiety, used in the synthesis of various pharmaceuticals.

    4-Quinolone: Another quinoline derivative with broad-spectrum antimicrobial activity.

Uniqueness

What sets [2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE apart is its unique combination of structural features, including the quinoline core, the piperazine ring, and the phenylprop-2-en-1-yl group. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound for scientific research and industrial applications.

Properties

Molecular Formula

C30H29N3O

Molecular Weight

447.6 g/mol

IUPAC Name

[2-(2-methylphenyl)quinolin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone

InChI

InChI=1S/C30H29N3O/c1-23-10-5-6-14-25(23)29-22-27(26-15-7-8-16-28(26)31-29)30(34)33-20-18-32(19-21-33)17-9-13-24-11-3-2-4-12-24/h2-16,22H,17-21H2,1H3/b13-9+

InChI Key

WHDJEZJDGYQYBY-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5

SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5

Origin of Product

United States

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